MAP4343

Neurosteroid Drug Metabolism Endocrine Safety

Depression and neurotrauma researchers face confounding hormonal effects from pregnenolone and delayed onset from SSRIs. MAP4343 (CAS 511-26-2) solves both: a 3β-methoxy-pregnenolone derivative that binds MAP2 and stimulates tubulin polymerization without metabolic conversion to hormonally active steroids. • Rapid efficacy: Reduces forced swim test immobility within 4 days vs. fluoxetine's delayed onset. • Validated in Phase II for drug-resistant depression (NCT03870776); preclinical efficacy in spinal cord injury, alcohol use disorder & Huntington's models. • Non-hormonal mechanism: Eliminates progesterone/allopregnanolone interference for cleaner mechanistic data.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 511-26-2
Cat. No. B1618461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP4343
CAS511-26-2
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
InChIInChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
InChIKeyZVGQOQHAMHMMNE-BIBIXIOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAP4343: MAP2-Binding Neurosteroid


MAP4343 (3β-methoxy-pregnenolone, CAS 511-26-2) is a synthetic 3-methyl ether derivative of the endogenous neurosteroid pregnenolone [1]. It functions as a microtubule-associated protein 2 (MAP2) ligand, stimulating tubulin polymerization and enhancing neurite extension [2]. Unlike its parent compound, MAP4343 cannot be metabolically converted into hormonally active steroids, eliminating confounding endocrine effects [3]. This compound has advanced to Phase II clinical evaluation for drug-resistant depression (NCT03870776), with additional preclinical validation in spinal cord injury and alcohol use disorder models [4][5].

Why MAP4343 Cannot Be Substituted


Substituting MAP4343 with pregnenolone introduces confounding hormonal metabolites (e.g., progesterone, allopregnanolone) that activate steroid receptors and alter endocrine signaling, whereas MAP4343 is specifically engineered to lack this metabolic pathway [1]. Similarly, substituting MAP4343 with serotonergic antidepressants (e.g., fluoxetine) fails to address the microtubule cytoskeletal pathology underlying certain depressive and neurodegenerative states, as evidenced by MAP4343's unique ability to rapidly normalize α-tubulin isoform expression in the hippocampus—a biomarker change not observed with fluoxetine [2]. These mechanistic distinctions translate to quantifiable differences in behavioral efficacy, onset of action, and target engagement that preclude simple interchange.

MAP4343: Head-to-Head Evidence


Elimination of Hormonal Metabolism

MAP4343 was specifically designed as a 3β-methyl ether derivative to retain MAP2-binding activity while preventing metabolic conversion to hormonally active steroids. The parent compound pregnenolone undergoes extensive metabolism to progesterone and other steroids with hormonal activity, confounding experimental interpretation [1]. In contrast, MAP4343 cannot be converted into metabolites with hormonal activities [1].

Neurosteroid Drug Metabolism Endocrine Safety

Acute Antidepressant Efficacy in FST

In the rat forced swimming test (FST), a standard screen for antidepressant activity, both MAP4343 and fluoxetine reduced immobility. However, in the isolation-rearing depression model, MAP4343 demonstrated significantly faster onset. In the acute phase (after 4 days of treatment), MAP4343 significantly decreased FST immobility compared to vehicle (P < 0.01), whereas fluoxetine showed no efficacy at this early timepoint [1]. By the subchronic phase (10 days), both compounds significantly reduced immobility (P < 0.001) [1].

Depression Antidepressant Behavioral Pharmacology

Hippocampal α-Tubulin Modulation

A single injection of MAP4343 (10 mg/kg s.c.) in naïve Sprague–Dawley rats altered the expression of α-tubulin isoforms in the hippocampus, indicative of increased microtubule dynamics [1]. In the isolation-rearing depression model, MAP4343 fully recovered the changes in hippocampal α-tubulin isoforms induced by chronic stress after both acute and subchronic treatment [1]. In contrast, fluoxetine administration did not alter hippocampal α-tubulin isoform expression in naïve rats and only partially rescued isolation-induced changes after acute treatment [1].

Microtubule Dynamics Neuroplasticity Biomarker

Locomotor Recovery in Spinal Cord Injury

In three rat models of spinal cord injury (balloon compression, clip compression, and contusion), post-traumatic subcutaneous injection of MAP4343 significantly improved the recovery of locomotor function compared to vehicle-treated controls [1]. Treatment with MAP4343 (12 mg/kg/day for 28 days, first injection 5 min post-injury) provided markedly better motor recovery as assessed by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale [1]. Notably, the first injection could be delayed up to 24 hours after injury with maintained efficacy [1].

Spinal Cord Injury Neuroregeneration Locomotor Recovery

Stress Hormone & Sleep Normalization

In a 4-week oral treatment study (50 mg/kg/day) using a psychosocial stress model in tree shrews—a model that recapitulates human depression-like alterations—MAP4343 abolished stress-triggered avoidance behavior and prevented cortisol hypersecretion, hypothermia, and sleep disturbances [1]. Comparative treatment with fluoxetine also prevented some physiological alterations, but failed to fully restore cortisol hypersecretion and did not correct sleep disturbances [1].

Chronic Stress HPA Axis Sleep Architecture

Neuroprotection in Huntington's Disease

In a C. elegans model of Huntington's disease expressing 128Q polyglutamine repeats, MAP4343 provided neuroprotection at an optimal concentration of 100 μM (P < 0.01 and P < 0.001 vs. vehicle) [1]. The maximally achievable phenotypic rescue in this model is 35% (return to 19Q control levels) [1]. Both MAP4343 and 17β-estradiol reduced axonal dystrophy, but MAP4343's neuroprotective effect was primarily dependent on daf-16/FOXO and ptl-1/MAP (the C. elegans MAP2 homolog), confirming target engagement [1].

Huntington's Disease Neuroprotection Polyglutamine Toxicity

MAP4343: Research Applications


Microtubule-Dependent Antidepressant Mechanisms

MAP4343 is ideally suited for studies examining rapid-onset antidepressant efficacy mediated by microtubule dynamics. The compound's demonstrated ability to reduce forced swim test immobility within 4 days—a timepoint at which fluoxetine is ineffective—makes it a valuable tool for dissecting the temporal relationship between cytoskeletal remodeling and behavioral improvement [1]. Researchers can leverage this faster onset to probe neuroplasticity mechanisms that precede conventional monoaminergic adaptations.

Spinal Cord Injury & Neurotrauma Research

Given its significant improvement of locomotor recovery across three distinct rat spinal cord injury models, MAP4343 is a high-priority compound for neurotrauma programs. The 24-hour post-injury therapeutic window and correlation with preserved dendritic arborization and MAP2 levels provide clear translational biomarkers [1]. Procurement is indicated for studies evaluating microtubule-stabilizing interventions in acute CNS injury.

Neuroprotection in Polyglutamine Disorders

MAP4343's neuroprotective activity in a C. elegans Huntington's disease model (128Q), coupled with genetic evidence linking this effect to daf-16/FOXO and the MAP2 homolog ptl-1, positions this compound as a targeted tool for investigating microtubule-based neuroprotection in protein aggregation disorders [1]. Researchers can use MAP4343 to explore the intersection of cytoskeletal integrity and proteostasis pathways.

HPA Axis & Sleep Disturbance Research

The tree shrew psychosocial stress study demonstrates that MAP4343 normalizes cortisol hypersecretion and sleep architecture disturbances—domains where fluoxetine shows limited efficacy [1]. This makes MAP4343 particularly relevant for translational programs targeting the somatic and neuroendocrine symptoms of depression, including insomnia and HPA axis hyperactivity, which are often treatment-refractory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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